

# Application Notes & Protocols: Simulating Viral Capsid Assembly Using Molecular Dynamics

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Viral capsid assembly is a complex process of protein self-organization that is fundamental to the viral life cycle. Understanding the mechanisms of this assembly is crucial for the development of novel antiviral therapies that can disrupt it. Molecular Dynamics (MD) simulations have become an indispensable tool for investigating this intricate process, offering dynamic, atomistic-level insights that complement experimental methods.[1][2]

MD simulations model the time evolution of a molecular system by integrating Newton's laws of motion for all atoms or particles in the system.[3][4] However, the vast computational resources required to simulate the large systems and long timescales characteristic of full capsid assembly present significant challenges.[1][5] To address this, two primary simulation strategies are employed: All-Atom (AA) and Coarse-Grained (CG) models.

- All-Atom (AA) MD: Provides the highest level of detail by representing every atom in the system.[2][6] This accuracy makes it ideal for studying specific, short-timescale events like the interaction between individual capsid proteins (capsomers), the effects of small-molecule drugs on local protein structure, and the stability of assembly intermediates.[2][7][8] However, its computational cost typically limits simulations to smaller systems or shorter timescales than required for observing full capsid formation.[6]
- Coarse-Grained (CG) MD: Increases computational efficiency by grouping multiple atoms into single "beads".[1][9] This simplification allows for the simulation of much larger systems (entire capsids or multiple capsids) over longer biological timescales (microseconds to



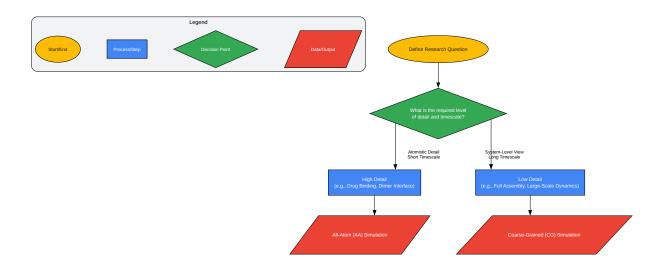
milliseconds), making it possible to observe the entire self-assembly process.[5][10] The trade-off is a loss of fine-grained atomic detail. The MARTINI force field is a widely used example for CG simulations.[1][6]

This document provides an overview of the methodologies and detailed protocols for simulating viral capsid assembly using both AA and CG MD approaches.

## **Logical Workflow: Simulation Strategy Selection**

The choice between an All-Atom and a Coarse-Grained approach is determined by the specific research question. This diagram illustrates the decision-making logic.





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Caption: Decision logic for choosing between All-Atom and Coarse-Grained simulations.

# **Experimental Protocols**



The following protocols outline the key steps for setting up, running, and analyzing MD simulations of capsid assembly. GROMACS is a commonly used software package for these simulations, and its commands are used here as examples.[3][11]

#### **Protocol 1: System Preparation (All-Atom)**

This protocol describes the setup for simulating a small assembly intermediate, such as a tetramer of dimers, in explicit solvent.

- Obtain Initial Structure:
  - Download the crystal structure of the capsid protein dimer or other assembly unit from the Protein Data Bank (PDB).
  - If simulating a larger oligomer (e.g., a tetramer), use docking software like HADDOCK or manually place the subunits in a plausible biological arrangement.[12]
- Prepare Topology:
  - Use a tool like gmx pdb2gmx to convert the PDB file into a GROMACS-compatible format and generate the molecular topology.[4]
  - Command:gmx pdb2gmx -f input.pdb -o processed.gro -p topol.top -ignh
  - Force Field Selection: Choose a suitable force field for proteins, such as CHARMM36m or AMBER ff14SB.[13][14][15] The choice of force field is critical for the accuracy of the simulation.[16][17]
- Define Simulation Box:
  - Create a simulation box around the protein complex. A cubic or dodecahedron box is common. Ensure a minimum distance (e.g., 1.0 nm) between the protein and the box edge to prevent self-interaction artifacts.
  - Command:gmx editconf -f processed.gro -o newbox.gro -c -d 1.0 -bt cubic
- Solvation:



- Fill the simulation box with water molecules.[11][18] The choice of water model (e.g., TIP3P, SPC/E) should be compatible with the chosen force field.[16]
- Command:gmx solvate -cp newbox.gro -cs spc216.gro -o solvated.gro -p topol.top
- Adding Ions:
  - Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to mimic a
    physiological salt concentration (typically ~150 mM).[18][19]
  - Command:gmx grompp -f ions.mdp -c solvated.gro -p topol.top -o ions.tpr
  - Command:gmx genion -s ions.tpr -o solv\_ions.gro -p topol.top -pname NA -nname CL neutral -conc 0.15

#### **Protocol 2: Simulation Execution**

- Energy Minimization:
  - Remove steric clashes and unfavorable geometries from the initial system by performing energy minimization.[11]
  - o Command:gmx grompp -f minim.mdp -c solv ions.gro -p topol.top -o em.tpr
  - Command:gmx mdrun -v -deffnm em
  - Verify success by checking for a negative potential energy and a maximum force below the specified tolerance (e.g., 1000 kJ/mol/nm).[11]
- Equilibration:
  - Perform two equilibration phases to stabilize the system's temperature and pressure.
  - NVT (Canonical) Ensemble: Equilibrate the temperature of the system while keeping the volume constant. This allows the solvent to relax around the protein.
    - Command:gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr
    - Command:gmx mdrun -deffnm nvt



- NPT (Isothermal-Isobaric) Ensemble: Equilibrate the pressure of the system while keeping the temperature constant. This ensures the correct density.
  - Command:gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -t nvt.cpt -p topol.top -o npt.tpr
  - Command:gmx mdrun -deffnm npt
- Production MD Run:
  - Run the main simulation for data collection. The length of this run depends on the process being studied, from nanoseconds for local fluctuations to microseconds for larger conformational changes.
  - Command:gmx grompp -f md.mdp -c npt.gro -t npt.cpt -p topol.top -o md run.tpr
  - Command:gmx mdrun -deffnm md\_run

#### **Protocol 3: Coarse-Grained Simulation Setup**

Simulating the assembly of many subunits requires a CG approach.

- Prepare Coarse-Grained Model:
  - Start with an all-atom structure of the subunit (e.g., a dimer).
  - Use a tool like martinize.py (for the MARTINI force field) to convert the atomistic structure into a coarse-grained representation. This script maps groups of atoms to single beads.
- System Assembly:
  - Randomly place a large number of CG subunits into a large simulation box using tools like gmx insert-molecules. The number of subunits and box size will depend on the desired protein concentration.[5][20]
  - Solvate the system using a pre-equilibrated CG water box.
- Simulation Parameters:



- CG simulations use a different set of parameters. The timestep can often be larger (e.g., 20-40 fs compared to 2 fs for AA).
- Electrostatics and van der Waals interactions are typically handled differently (e.g., with shifted potentials).
- Run energy minimization, equilibration, and a long production run, similar to the AA protocol but on a much larger timescale (microseconds or longer).

# **Data Presentation: Typical Simulation Parameters**

The following tables summarize typical quantitative parameters for both AA and CG MD simulations of capsid components and assembly.

Parameter	All-Atom (AA) Simulation Example (HBV Tetramer)	Reference
System	Hepatitis B Virus (HBV) Cp149 Tetramer	[21]
Force Field	CHARMM36m	[13]
Water Model	TIP3P	[16]
Total Atoms	~200,000	[19]
Box Size	~8 x 8 x 8 nm³ (cubic)	[22]
Salt Concentration	150 mM NaCl	[19]
Ensemble	NPT	
Temperature	310 K	_
Pressure	1 bar	
Timestep	2 fs	_
Simulation Time	100s of nanoseconds to microseconds	[19]

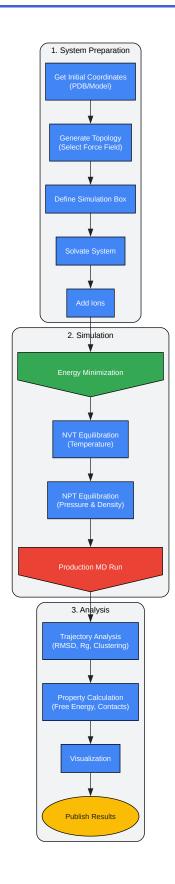


Parameter	Coarse-Grained (CG) Simulation Example (Full Capsid Assembly)	Reference
System	Generic T=1 Icosahedral Virus	[5]
Force Field	MARTINI or custom CG model	[1][6]
Subunits	60-240 protein dimers/pentamers	[10][23]
Total Particles	~500,000 - 2,000,000 (including water)	
Box Size	~30 x 30 x 30 nm³ (cubic)	_
Protein Concentration	~1-100 μM	[5]
Ensemble	NVT or NPT	
Temperature	~300 K	[5]
Timestep	20 fs	
Simulation Time	10s to 100s of microseconds	[10]

# Visualization of Workflows and Pathways General Molecular Dynamics Workflow

This diagram outlines the standard computational workflow for a molecular dynamics simulation.





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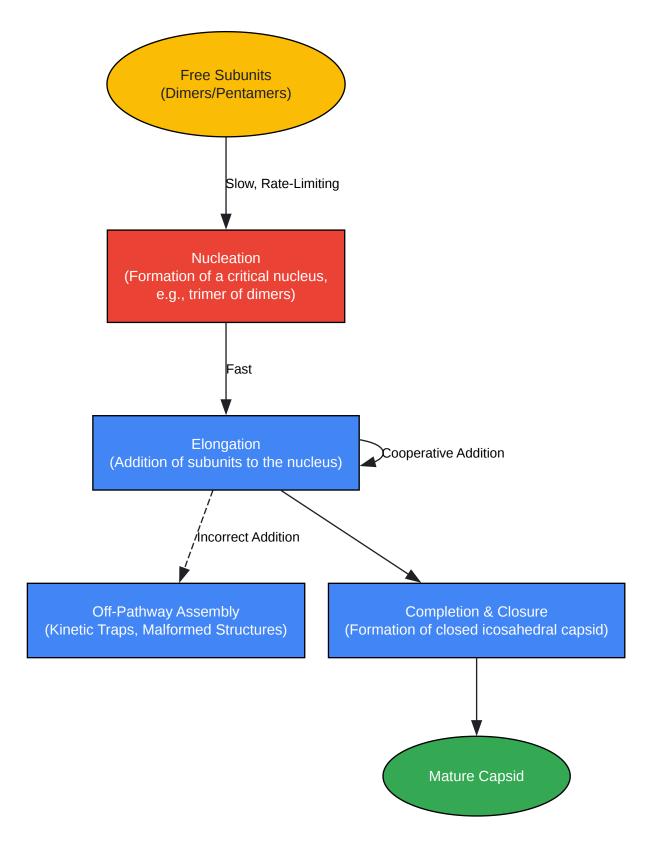
Caption: A standard workflow for preparing, running, and analyzing MD simulations.



### **Conceptual Capsid Assembly Pathway**

This diagram illustrates the key stages of viral capsid self-assembly, a process that can be observed in long-timescale coarse-grained simulations.





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Caption: Conceptual pathway of nucleation-limited viral capsid self-assembly.



## **Analysis of Simulation Trajectories**

Post-simulation analysis is critical to extract meaningful biological insights.

- Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone from a reference structure. It is used to assess structural stability and equilibration.
- Radius of Gyration (Rg): Indicates the compactness of the protein or complex. Changes in Rg can signify assembly, disassembly, or large conformational changes.
- Cluster Analysis: Groups similar conformations from the trajectory to identify dominant structural states and intermediates in the assembly process.
- Contact Analysis: Monitors the formation and breaking of contacts (e.g., hydrogen bonds, salt bridges, non-polar contacts) between subunits to identify key interactions driving assembly.
- Free Energy Landscapes: Methods like umbrella sampling or metadynamics can be used to
  calculate the free energy profile along a specific reaction coordinate (e.g., the distance
  between two subunits), providing insight into the thermodynamics and energy barriers of
  assembly.[24][25]

By combining these simulation and analysis techniques, researchers can build detailed models of capsid assembly, identify critical intermediates, and provide a rationale for designing drugs that inhibit viral replication by disrupting this essential process.[21][26]

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